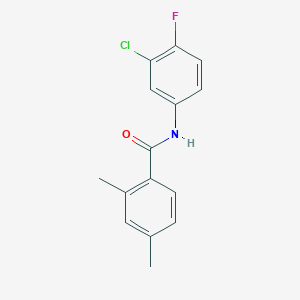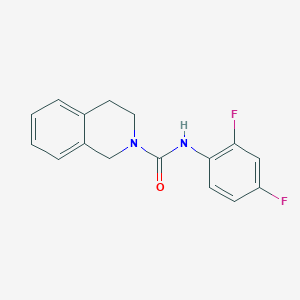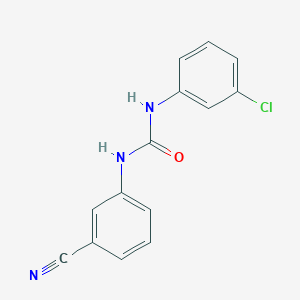![molecular formula C15H14ClFN2O3S2 B5761325 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves the inhibition of PDE-5 activity. PDE-5 is an enzyme that breaks down cGMP, which is a signaling molecule that regulates smooth muscle relaxation and vasodilation. By inhibiting PDE-5, this compound increases the levels of cGMP, leading to increased smooth muscle relaxation and vasodilation. This mechanism of action is responsible for the therapeutic effects of this compound in conditions such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, leading to smooth muscle relaxation and vasodilation. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects in various animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory effects on PDE-5 activity, its well-established mechanism of action, and its wide availability. The limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine. These include:
1. Investigation of the potential therapeutic effects of this compound in other conditions, such as heart failure and chronic obstructive pulmonary disease.
2. Development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential side effects and toxicity of this compound in animal models and humans.
4. Investigation of the role of PDE-5 inhibition in the regulation of other signaling pathways in the body.
Conclusion:
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound that has been extensively used in scientific research. It has potent inhibitory effects on PDE-5 activity, and has been used as a tool to study the role of PDE-5 in various physiological and pathological conditions. This compound has a well-established mechanism of action, and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including investigation of its potential therapeutic effects in other conditions, development of new analogs, investigation of its toxicity, and investigation of its role in the regulation of other signaling pathways.
Synthesemethoden
The synthesis of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively used in scientific research. It has been shown to have potent inhibitory effects on the activity of phosphodiesterase-5 (PDE-5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has been used as a tool to study the role of PDE-5 in various physiological and pathological conditions, such as erectile dysfunction, pulmonary hypertension, and heart failure.
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-14-6-5-13(23-14)15(20)18-7-9-19(10-8-18)24(21,22)12-3-1-11(17)2-4-12/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZSDMZTVNQOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)


![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)




![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)